molecular formula C11H15NO3 B585470 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate CAS No. 164653-60-5

1,2,3,4-Tetrahydro-5-isoquinolinol Acetate

Cat. No.: B585470
CAS No.: 164653-60-5
M. Wt: 209.245
InChI Key: LQRPTVFLMBNENH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydro-5-isoquinolinol Acetate plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain oxidoreductases and transferases, affecting their catalytic activities. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of certain genes involved in metabolic pathways and cell cycle regulation. Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. This compound can act as an enzyme inhibitor or activator, depending on the context of the interaction. Furthermore, it has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways. For instance, it can affect the activity of enzymes involved in the tricarboxylic acid cycle and glycolysis, leading to changes in energy production and metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms. Once inside the cell, it can interact with various binding proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it has been observed to localize within the mitochondria, where it can influence mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate typically involves the acetylation of 1,2,3,4-tetrahydro-5-isoquinolinol. One common method is as follows:

    Starting Material: 1,2,3,4-Tetrahydro-5-isoquinolinol.

    Reagent: Acetic anhydride.

    Catalyst: Pyridine.

    Reaction Conditions: The reaction is carried out at room temperature under an inert atmosphere to prevent oxidation.

The reaction proceeds as follows:

1,2,3,4-Tetrahydro-5-isoquinolinol+Acetic anhydride1,2,3,4-Tetrahydro-5-isoquinolinol Acetate+Acetic acid\text{1,2,3,4-Tetrahydro-5-isoquinolinol} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 1,2,3,4-Tetrahydro-5-isoquinolinol+Acetic anhydride→1,2,3,4-Tetrahydro-5-isoquinolinol Acetate+Acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-5-isoquinolinol Acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

1,2,3,4-Tetrahydro-5-isoquinolinol Acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydro-5-isoquinolinol Acetate is unique due to its acetyl group at the 5-position, which imparts distinct chemical and biological properties. This modification can enhance its solubility, stability, and interaction with biological targets compared to its parent compound and other derivatives.

Properties

IUPAC Name

acetic acid;1,2,3,4-tetrahydroisoquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.C2H4O2/c11-9-3-1-2-7-6-10-5-4-8(7)9;1-2(3)4/h1-3,10-11H,4-6H2;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRPTVFLMBNENH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CNCC2=C1C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655181
Record name Acetic acid--1,2,3,4-tetrahydroisoquinolin-5-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164653-60-5
Record name Acetic acid--1,2,3,4-tetrahydroisoquinolin-5-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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